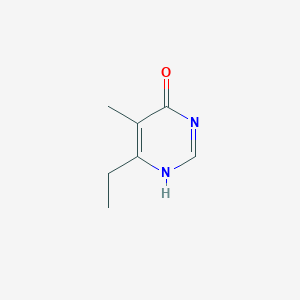

6-Ethyl-5-methyl-4-pyrimidinol

Descripción general

Descripción

Pyrimidinones and their derivatives, including ethyl and methyl-substituted pyrimidines, are compounds of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals and agrochemicals. These compounds exhibit a wide range of biological activities and are central to the synthesis of various therapeutic agents.

Synthesis Analysis

Pyrimidinones and related compounds are synthesized through various methods, including one-step reactions from amino-pyrimidinones with aldehydes and ethyl cyanoacetate, yielding good yields and demonstrating the versatility and efficiency of these synthesis routes (Quiroga et al., 1999). Other approaches involve the condensation of β-keto esters with guanidines to form novel pyrimidinones, highlighting the chemical diversity accessible through these synthetic pathways (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives have been extensively studied, revealing insights into their geometrical configurations and tautomerism. X-ray crystallography and computational studies have established the structures of these compounds, shedding light on their conformational preferences and potential for forming intermolecular interactions (Craciun et al., 1998).

Chemical Reactions and Properties

Pyrimidinones undergo a variety of chemical reactions, including nucleophilic substitution and condensation with different reagents, leading to the formation of a wide array of functionalized derivatives. These reactions are crucial for the modification of pyrimidinone compounds, enhancing their chemical diversity and potential applications (Tumkevičius, 1994).

Physical Properties Analysis

The physical properties of pyrimidinone derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular configurations and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations (Shi et al., 2018).

Chemical Properties Analysis

Pyrimidinone derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to form hydrogen bonds. These chemical characteristics are pivotal for their biological activity and interaction with biological targets, underpinning their applications in drug design and development (Huang et al., 2020).

Aplicaciones Científicas De Investigación

1. Neuroprotection and Anti-neuroinflammatory Agents

- Application Summary : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

2. Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

- Application Summary : Pyrimidopyrimidines attract considerable attention due to their high potential for application in medicinal chemistry .

- Methods of Application : Two routes were proposed for the synthesis of pyrimido [4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines .

- Results or Outcomes : Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido [4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

3. Anticancer Agents

- Application Summary : Pyrazolo [3,4-d]pyrimidine, an isostere of purines, is known as a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity , highlighting their immense contribution for developing target-specific cancer chemotherapeutics .

- Methods of Application : A new series of pyrazolo [3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . All compounds were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .

- Results or Outcomes : The obtained results showed that pyrazolo [3,4-d] pyrimidin-4-ol bearing phenyl group at N-1 and p-C6H4 at C-6, and with dinitrophenyl at N-1 and furanyl moiety at C-6 had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates .

3. Anticancer Agents

- Application Summary : Pyrazolo [3,4-d]pyrimidine, an isostere of purines, is known as a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity , highlighting their immense contribution for developing target-specific cancer chemotherapeutics .

- Methods of Application : A new series of pyrazolo [3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . All compounds were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .

- Results or Outcomes : The obtained results showed that pyrazolo [3,4- d] pyrimidin-4-ol bearing phenyl group at N -1 and p -C 6 H 4 at C -6, and with dinitrophenyl at N -1 and furanyl moiety at C -6 had better inhibitory activity against MCF-7 with IC 50 values in a micromolar range as compared to other substrates .

4. Synthesis of Nitrogen-Containing Heterocyclic Framework

- Application Summary : The development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .

- Methods of Application : This research involves the development of novel and improved synthetic methods with or without the assistance of transition-metal catalysts for the synthesis and functionalization of a nitrogen-containing heterocyclic framework .

- Results or Outcomes : Nitrogen heterocycles may have significant potential in medicinal chemistry and drug discovery due to their ability to modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Safety And Hazards

Direcciones Futuras

The study of pyrimidine derivatives is a promising field, especially in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

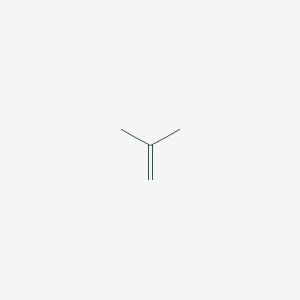

4-ethyl-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-5(2)7(10)9-4-8-6/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLDIHHLPPKRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294963 | |

| Record name | 6-Ethyl-5-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-5-methyl-4-pyrimidinol | |

CAS RN |

124703-79-3 | |

| Record name | 6-Ethyl-5-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124703-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-5-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-5-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.